Cas no 2877703-26-7 (N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide)
![N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide structure](https://ja.kuujia.com/scimg/cas/2877703-26-7x500.png)
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- F6822-3747
- 2877703-26-7
- N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide
- AKOS040887415
-
- インチ: 1S/C17H25FN4O2/c1-2-13-9-19-16(20-10-13)22-6-4-17(18,5-7-22)12-21-15(23)14-3-8-24-11-14/h9-10,14H,2-8,11-12H2,1H3,(H,21,23)
- InChIKey: XTBZVIKMRLKOTE-UHFFFAOYSA-N
- ほほえんだ: FC1(CNC(C2COCC2)=O)CCN(C2N=CC(CC)=CN=2)CC1
計算された属性
- せいみつぶんしりょう: 336.19615422g/mol
- どういたいしつりょう: 336.19615422g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 67.4Ų
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6822-3747-50mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 50mg |
$240.0 | 2023-09-07 | ||
Life Chemicals | F6822-3747-15mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 15mg |
$133.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-3mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 3mg |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-1mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 1mg |
$81.0 | 2023-09-07 | ||
Life Chemicals | F6822-3747-25mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 25mg |
$163.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-5μmol |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 5μmol |
$94.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-20μmol |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 20μmol |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-20mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 20mg |
$148.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-10mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 10mg |
$118.5 | 2023-09-07 | ||
Life Chemicals | F6822-3747-40mg |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide |
2877703-26-7 | 40mg |
$210.0 | 2023-09-07 |
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide 関連文献
-
Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Cheng Zhang,Wei Wang,Yi-Cheng Li,Yan-Ge Yang,Yue Wu,Lin Liu J. Mater. Chem. A, 2018,6, 6800-6805
-
Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
-
Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
-
Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamideに関する追加情報
N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide: A Comprehensive Overview
The compound N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl-methyl}oxolane-3-carboxamide is a sophisticated chemical entity with significant potential in the field of biopharmaceuticals. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and promising pharmacological profiles. The synthesis, characterization, and biological activity of this compound have been explored extensively in recent years, contributing to its reputation as a cutting-edge molecule in drug discovery.
One of the most notable aspects of this compound is its intricate chemical structure, which combines elements from both heterocyclic chemistry and peptide-based drug design. The presence of the pyrimidine ring, substituted with an ethyl group at position 5, introduces a level of complexity that is often associated with high specificity in biological systems. Additionally, the piperidine ring, bearing a fluorine atom at position 4, adds another layer of structural diversity that may enhance its pharmacokinetic properties.
The compound's ability to form stable co-crystals with various proteins has been a subject of interest in recent studies. These findings suggest that the molecule may have potential applications in crystallography and structure-based drug design. Furthermore, preliminary assays indicate that this compound exhibits moderate activity against several kinase targets, making it a valuable candidate for the development of enzymatic inhibitors.
Recent advancements in computational chemistry have enabled researchers to gain deeper insights into the molecular dynamics of this compound. Quantum mechanical calculations have revealed that the electronic environment around the pyrimidine ring plays a critical role in determining its interactions with biological macromolecules. These findings not only enhance our understanding of the compound's behavior but also provide valuable guidance for further optimization efforts.
Another area of active research involving this compound is its metabolic stability and bioavailability. Studies have shown that the molecule undergoes minimal hepatic metabolism, which may reduce the likelihood of drug-drug interactions. Additionally, its relatively high oral bioavailability suggests that it could be a viable candidate for oral delivery, a critical factor in the development of patient-friendly pharmaceuticals.
Despite its promising attributes, challenges remain in fully realizing the potential of this compound. Issues such as solubility and permeability, which are common hurdles in drug development, require further investigation. Ongoing efforts to optimize these properties through structural modifications are expected to yield improved versions of the molecule, potentially paving the way for clinical trials.
Moreover, collaborative research between academic institutions and pharmaceutical companies has been instrumental in advancing our knowledge of this compound. Multidisciplinary approaches, combining expertise in medicinal chemistry, pharmacology, and computational biology, have proven to be highly effective in addressing the complexities associated with its development.
Looking ahead, the compound N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl-methyl}oxolane-3-carboxamide is poised to play a significant role in the advancement of biopharmaceutical innovation. Its unique structural characteristics, coupled with its promising biological activity, make it a compelling subject for further investigation. As research continues to uncover new insights into its behavior and applications, this compound may well emerge as a key player in the development of next-generation therapeutic agents.
2877703-26-7 (N-{[1-(5-ethylpyrimidin-2-yl)-4-fluoropiperidin-4-yl]methyl}oxolane-3-carboxamide) 関連製品
- 1207046-96-5(3-chloro-N-(2-{6-chloro-1,2,4triazolo4,3-bpyridazin-3-yl}ethyl)benzamide)
- 209163-25-7(Fmoc-(R,S)-3-1-carboxymethyl-2-valerolactame)
- 1325724-92-2(1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4-carbaldehyde)
- 1261760-99-9(3-Amino-2,5-bis(2,3-difluorophenyl)pyridine)
- 2224257-09-2(N-[3-[Methyl(prop-2-ynyl)amino]propyl]-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxamide)
- 900634-65-3(1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 2-(4-methoxyphenoxy)acetate)
- 1114648-74-6(N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(6-fluoro-2-phenylquinolin-4-yl)oxy]acetamide)
- 681266-16-0(N-{5,5-dioxo-2-phenyl-2H,4H,6H-5lambda6-thieno3,4-cpyrazol-3-yl}-2-(4-methoxyphenyl)acetamide)
- 2680843-54-1(5-Acetamido-3-methyl-4-(propoxycarbonyl)thiophene-2-carboxylic acid)
- 2228394-89-4(2-[1-(3-Bromo-2-methoxyphenyl)cyclopropyl]ethan-1-amine)




